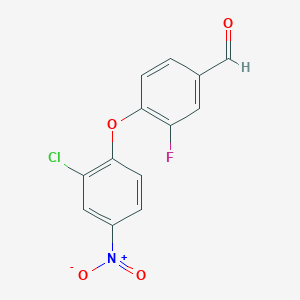

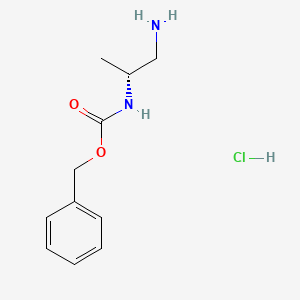

![molecular formula C9H9Cl2N3O B1455420 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1311318-12-3](/img/structure/B1455420.png)

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Descripción general

Descripción

“[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It has been synthesized as part of a series of 3-(4-chlorophenyl)-4-substituted pyrazoles . The presence of the 1,2,4-oxadiazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of this compound has been reported as part of a series of 3-(4-chlorophenyl)-4-substituted pyrazoles . The synthesis methods for 1,2,4-oxadiazoles include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis

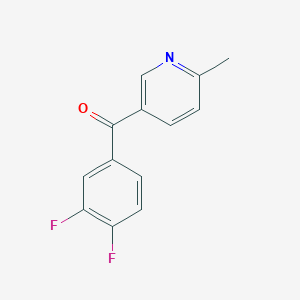

The molecular structure of “[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” consists of a 1,2,4-oxadiazole ring attached to a 4-chlorophenyl group and a methanamine group . The InChI code for this compound is “1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2” and the molecular weight is 209.63 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 209.63 g/mol . Other properties such as density, melting point, and boiling point are not mentioned in the available literature.Aplicaciones Científicas De Investigación

Agricultural Biological Activities

- Scientific Field: Agricultural Chemistry

- Application Summary: 1,2,4-Oxadiazole derivatives have been synthesized and evaluated for their agricultural activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: Compounds 5m, 5r, 5u, 5v, 5x, and 5y showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values of 36.25, 24.14, 28.82, 19.44, 25.37, and 28.52 μg/mL, respectively . These were superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL) .

Anticancer Potential

- Scientific Field: Medicinal Chemistry

- Application Summary: The 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives were synthesized and evaluated for their anticancer potential .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The derivatives were evaluated for thymidine phosphorylase inhibition activity on the breast cancer cell line (MCF-7) .

Antibacterial Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause serious diseases in rice .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: Compounds 5p, 5u, and 5v exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), with EC50 values of 31.40, 19.04, and 21.78 μg/mL, respectively . These were better than bismerthiazol (BMT, EC50 = 68.50 μg/mL) and thiodiazole copper (TDC, EC50 = 91.05 μg/mL) .

High Energy Molecules

Direcciones Futuras

The future directions for this compound could involve further exploration of its pharmacological properties. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, “[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” could potentially be studied for its pharmacological potential in various therapeutic categories.

Propiedades

IUPAC Name |

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABSHINLROSKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

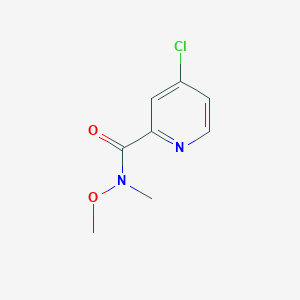

![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)

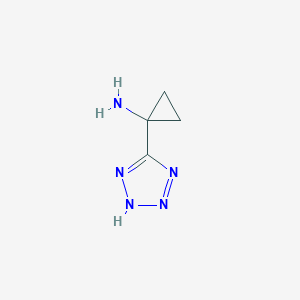

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)

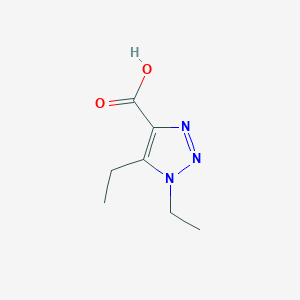

![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)

![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)

![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)